1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Overview
Description
1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method involves the reaction of substituted N-aminopyridine sulfates with ethyl propionate through a 1,3-dipolar cycloaddition reaction . The resulting pyrazolo[3,4-b]pyridine-3-carboxylate derivatives are then hydrolyzed to yield the carboxylic acid.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the hydroxyl group.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of ethers or amines.
Scientific Research Applications
1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the pyrazolo[3,4-b]pyridine core allows for interactions with various molecular targets, including kinases and other proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share a similar core structure and exhibit diverse biological activities, including antiviral and antimicrobial properties.
Pyrazolo[1,5-a]pyridine derivatives: These compounds are synthesized through similar cycloaddition reactions and have applications in medicinal chemistry.
Uniqueness
1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to the presence of the hydroxyethyl and carboxylic acid functional groups, which provide additional sites for chemical modification and enhance its potential for diverse applications.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-6-8-4-7(10(15)16)5-11-9(8)13(12-6)2-3-14/h4-5,14H,2-3H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPAPEMUZIALNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)O)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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